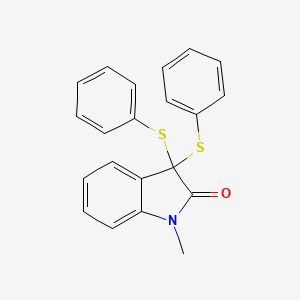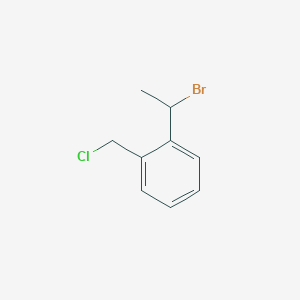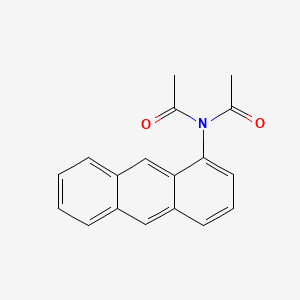
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in disinfection and antimicrobial activities. This compound is characterized by its unique structure, which includes two diethylmethylammonium groups connected by a sulfinyl bridge and two iodide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) typically involves the reaction of diethylmethylamine with a sulfinyl-containing compound under controlled conditions. The reaction is carried out in the presence of iodide ions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like water or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl and sulfide derivatives, as well as various substituted quaternary ammonium salts.
Scientific Research Applications
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Explored for its potential use as a disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mechanism of Action
The mechanism of action of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The sulfinyl group enhances its antimicrobial activity by increasing its affinity for microbial cells. The iodide ions also contribute to its antimicrobial properties by releasing iodine, which further disrupts microbial cells.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used as a surfactant and antimicrobial agent.
Uniqueness
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is unique due to its sulfinyl bridge, which enhances its antimicrobial activity. The presence of iodide ions also distinguishes it from other quaternary ammonium compounds, providing additional antimicrobial effects.
Properties
CAS No. |
63951-30-4 |
|---|---|
Molecular Formula |
C14H34I2N2OS |
Molecular Weight |
532.31 g/mol |
IUPAC Name |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfinyl]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C14H34N2OS.2HI/c1-7-15(5,8-2)11-13-18(17)14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
OJTFRASCEXKERE-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


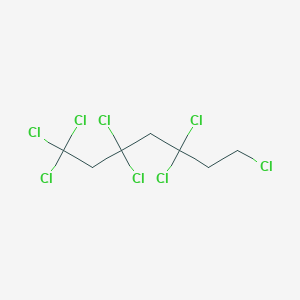
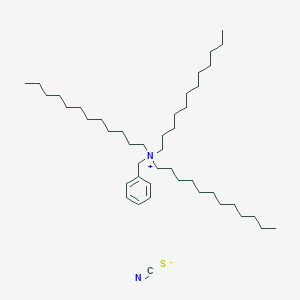
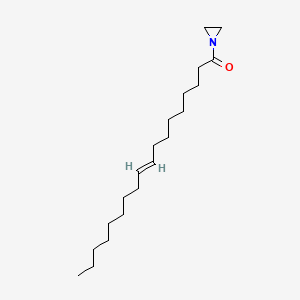
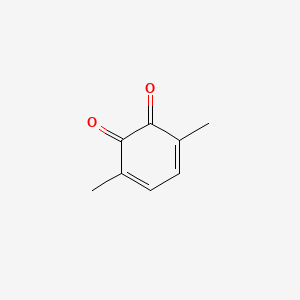
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
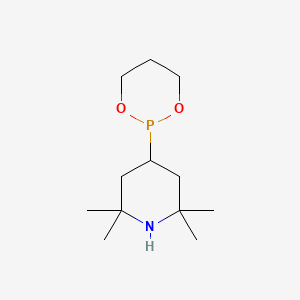
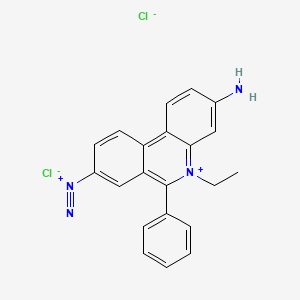
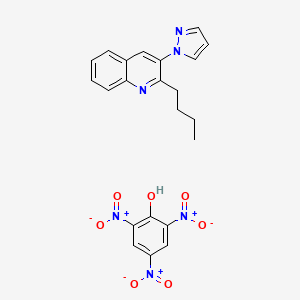
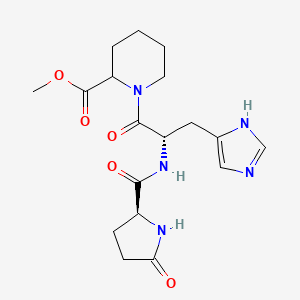
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
